
1-(4-Chlorophenyl)-2-(4-pentylpiperazin-1-YL)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-pentylpiperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Halogenation or nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanone.
Reduction: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethane.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including potential receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol would depend on its specific interactions with molecular targets. It may involve:
Receptor Binding: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)ethanol
Uniqueness
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is unique due to its specific structural features, such as the pentyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
5430-59-1 |
|---|---|
Formule moléculaire |
C17H28Cl2N2O |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-2-3-4-9-19-10-12-20(13-11-19)14-17(21)15-5-7-16(18)8-6-15;/h5-8,17,21H,2-4,9-14H2,1H3;1H |
Clé InChI |
LDNXQZMVQWOSMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


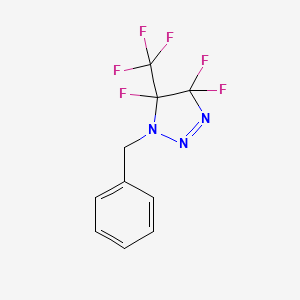
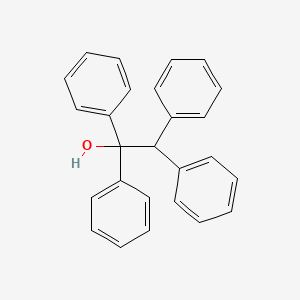
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
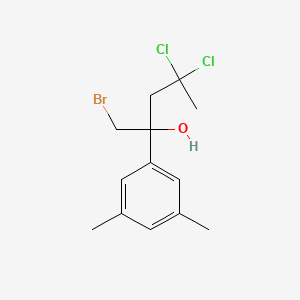


![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
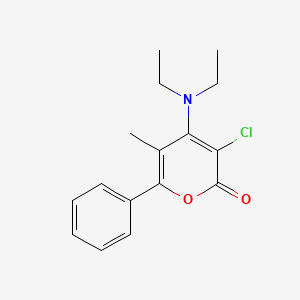
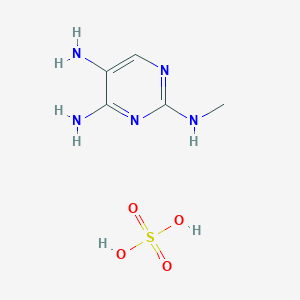
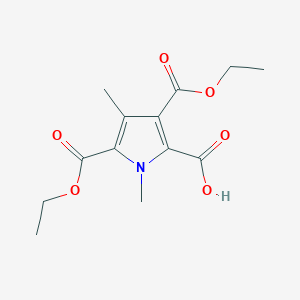
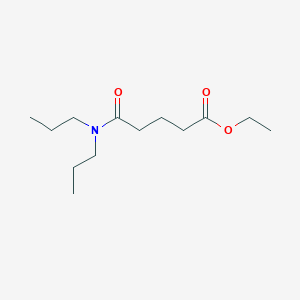
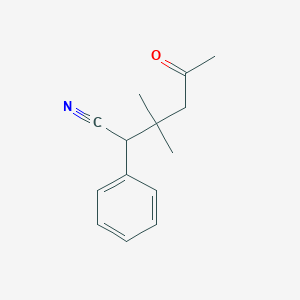
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
